3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a trichloromethyl group attached to the oxadiazole ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethylating agent, such as chloromethyl methyl ether, with a suitable oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group, due to its high electronegativity, can participate in various chemical reactions that modify the biological activity of the compound. The methoxymethyl group can act as a protecting group, influencing the compound’s stability and reactivity. The overall mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-5-(chloromethyl)-1,2,4-oxadiazole
- 3-(Methoxymethyl)-5-(bromomethyl)-1,2,4-oxadiazole
- 3-(Methoxymethyl)-5-(fluoromethyl)-1,2,4-oxadiazole
Uniqueness
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where strong electron-withdrawing effects are desired. Additionally, the combination of the methoxymethyl and trichloromethyl groups provides a unique balance of stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMWVDAILDQEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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